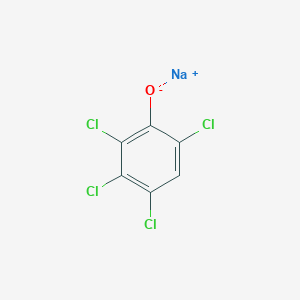

2,3,4,6-Tetrachlorophenol sodium salt

描述

The exact mass of the compound Sodium 2,3,4,6-tetrachlorophenolate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1557. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

131-61-3 |

|---|---|

分子式 |

C6H2Cl4NaO+ |

分子量 |

254.9 g/mol |

IUPAC 名称 |

sodium;2,3,4,6-tetrachlorophenol |

InChI |

InChI=1S/C6H2Cl4O.Na/c7-2-1-3(8)6(11)5(10)4(2)9;/h1,11H;/q;+1 |

InChI 键 |

YLFFQZKUOUYUFG-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+] |

手性 SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)[O-])Cl.[Na+] |

规范 SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl.[Na+] |

Pictograms |

Acute Toxic; Irritant |

相关CAS编号 |

58-90-2 (Parent) |

同义词 |

2,3,4,6-tetrachlorophenol 2,3,4,6-tetrachlorophenol sodium salt sodium 2,3,4,6-tetrachlorophenolate |

产品来源 |

United States |

Historical Context of Production and Past Industrial Applications Leading to Environmental Release

The production of 2,3,4,6-tetrachlorophenol (B30399) historically involved the chlorination of phenol (B47542). chemicalbook.comosha.gov This process primarily yields the 2,3,4,6-isomer, often with pentachlorophenol (B1679276) as a contaminant. osha.gov The sodium salt is formed by reacting 2,3,4,6-tetrachlorophenol with sodium hydroxide. ontosight.ai

The industrial utility of 2,3,4,6-tetrachlorophenol and its sodium salt was primarily centered on their biocidal properties. ontosight.ai It was used extensively as a fungicide and bactericide. ontosight.ainih.gov One of its most significant applications was as a wood preservative, where it was used to prevent sap stain in green lumber and to protect telephone poles, pilings, and fence posts from fungal decay. nih.govwho.int A dilute aqueous solution of sodium tetrachlorophenate was often sprayed on newly milled wood surfaces to prevent darkening during the aging process. osha.gov Additionally, it was utilized in the manufacturing of pesticides and herbicides. ontosight.aiontosight.ai

These industrial activities were a primary source of its release into the environment. Wastewater generated during its production and its application as a wood preservative were significant pathways for environmental contamination. nih.govwho.int Runoff from treated wood and other materials also contributed to its dissemination into the surrounding ecosystem. who.int Furthermore, the incineration of chlorinated wastes and the combustion of fossil fuels have been identified as potential sources of chlorophenol release into the atmosphere. nih.gov By 1995, the production of 2,3,4,6-tetrachlorophenol had been discontinued (B1498344) in many regions. nih.govwho.int

| Past Industrial Application | Description of Use |

| Wood Preservative | Applied to telephone poles, pilings, and fence posts to prevent fungal decay. nih.gov Used to control sap stain in green lumber. nih.gov |

| Fungicide/Bactericide | Utilized for its broad-spectrum antimicrobial properties in various formulations. ontosight.ainih.gov |

| Pesticide Intermediate | Served as a chemical intermediate in the synthesis of other pesticides and herbicides. ontosight.ai |

Significance of 2,3,4,6 Tetrachlorophenol Sodium Salt As an Environmental Contaminant

The historical production and use of 2,3,4,6-tetrachlorophenol (B30399) and its sodium salt have resulted in their status as significant environmental contaminants. The compound's persistence in the environment is a key concern, as it is not readily biodegradable. ontosight.ai This persistence allows it to accumulate in various environmental matrices.

Low levels of 2,3,4,6-tetrachlorophenol have been detected in surface water, groundwater, drinking water, and soil. who.int Its presence in aquatic environments is particularly concerning due to its toxicity to aquatic organisms. ontosight.aiontosight.ai The sodium salt form is highly soluble in water, which facilitates its transport in aqueous systems. ontosight.aiontosight.aicanada.ca The toxicity of chlorophenols generally increases with the degree of chlorination. canada.cafrontiersin.org

The compound's potential for bioaccumulation, the process by which a substance builds up in living organisms, further elevates its environmental risk. ontosight.ai Widespread exposure of the general population has been evidenced by the detection of low levels of 2,3,4,6-tetrachlorophenol in urine samples. osha.gov

| Property | Value |

| 2,3,4,6-Tetrachlorophenol | |

| Molecular Formula | C₆H₂Cl₄O nist.gov |

| Molecular Weight | 231.89 g/mol nist.gov |

| Appearance | Brown flakes with a strong odor nih.govwho.int |

| Melting Point | 70°C (158°F) nih.govnoaa.gov |

| Boiling Point | 164°C at 23 mmHg nih.govwho.int |

| Water Solubility | Insoluble nih.govwho.int |

| 2,3,4,6-Tetrachlorophenol Sodium Salt | |

| Molecular Formula | C₆HCl₄NaO cymitquimica.com |

| Molecular Weight | 253.86 g/mol cymitquimica.com |

| Appearance | White to almost white powder/crystal cymitquimica.com |

| Water Solubility | Highly soluble ontosight.ai |

Scope and Objectives of Academic Inquiry on 2,3,4,6 Tetrachlorophenol Sodium Salt

Spatial and Temporal Detection in Environmental Compartments

2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP), and by extension its sodium salt, has been identified in various environmental matrices. Its presence is a result of past industrial activities and its formation as a byproduct of chemical processes. who.int Low levels of this compound have been detected in aquatic systems, terrestrial environments, and the atmosphere. who.int

The detection of 2,3,4,6-tetrachlorophenol in different water sources highlights its mobility and persistence in the environment. It has been found in surface water, groundwater, and drinking water samples. who.int Industrial wastewater has been a primary route for its entry into the environment, particularly from its historical use as a wood preservative. who.int Additionally, the chlorination of water containing phenol (B47542) can lead to the formation of 2,3,4,6-TeCP, contributing to its presence in treated drinking water and wastewater. who.intcanada.ca

A study of the Fraser River estuary in British Columbia, Canada, identified 2,3,4,6-tetrachlorophenol in the water, with lumber mills within the estuary being the likely source. researchgate.net This research also noted that the concentration of this compound in fish was significantly higher than in the surrounding water, indicating a potential for bioaccumulation. researchgate.net

Detection of 2,3,4,6-Tetrachlorophenol in Aquatic Environments

| Water Source | Detection Status | Primary Sources |

|---|---|---|

| Surface Water | Detected at low levels who.int | Industrial discharge, runoff |

| Groundwater | Detected at low levels who.int | Leaching from contaminated soil |

| Drinking Water | Detected at low levels who.int | Formation during chlorination, source water contamination |

| Wastewater | Detected who.int | Industrial effluents who.int |

In terrestrial environments, 2,3,4,6-tetrachlorophenol has been detected in both soil and sediment. who.int Contamination of soil can occur at industrial sites where it was produced or used, such as wood treatment facilities. researchgate.net From the soil, it can potentially leach into groundwater. tpsgc-pwgsc.gc.ca

The mobility and fate of 2,3,4,6-TeCP in soil are influenced by factors such as soil type and pH. nih.gov It is expected to be relatively immobile in soil due to its tendency to adsorb to organic matter. nih.gov Studies at Finnish sawmill sites have shown that higher chlorinated phenols, including tetrachlorophenols, can persist in soil and groundwater for decades after their use was discontinued (B1498344). researchgate.net

Low levels of 2,3,4,6-tetrachlorophenol have also been detected in urban air samples. who.int Its presence in the atmosphere can result from emissions from the incineration of municipal and hazardous waste, as well as from the combustion of fossil fuels and wood. nih.gov

Sources and Formation Pathways in the Environment

The presence of 2,3,4,6-tetrachlorophenol sodium salt in the environment is attributable to both direct industrial releases and secondary formation through chemical processes.

Historically, the primary source of 2,3,4,6-tetrachlorophenol entering the environment was through wastewater from its production and application as a fungicide and wood preservative. who.int Although its production has been discontinued in many regions, its legacy of use contributes to its ongoing presence in the environment. who.intnj.gov It was often used in conjunction with pentachlorophenol (B1679276) (PCP) for timber preservation. waterquality.gov.au

Industrial Uses of 2,3,4,6-Tetrachlorophenol

| Application | Description |

|---|---|

| Wood Preservative | Used to protect timber from fungal decay and insects. who.intwaterquality.gov.au |

| Fungicide | Applied to control fungal growth in various materials. |

| Pesticide | Utilized for its biocidal properties. |

A significant pathway for the formation of 2,3,4,6-tetrachlorophenol in the environment is the chlorination of water that contains phenol. who.int This process can occur during the disinfection of drinking water and the treatment of wastewater. who.intcanada.ca The reaction of chlorine with naturally occurring humic substances or industrial phenol contaminants can lead to the creation of various chlorinated phenols, including 2,3,4,6-TeCP. canada.ca

Environmental Transport and Mobility

The transport and mobility of this compound in the environment are governed by its physicochemical properties and its interactions with environmental matrices such as soil and water.

Sorption to soil and sediment is a key process influencing the fate and transport of 2,3,4,6-tetrachlorophenol. The extent of sorption is largely dependent on the organic carbon content of the soil or sediment and the pH of the surrounding water. As a weak acid, the speciation of 2,3,4,6-tetrachlorophenol between its neutral (phenolic) and ionized (phenolate) forms is pH-dependent. The neutral form is more hydrophobic and tends to sorb more strongly to organic matter.

The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of the tendency of a chemical to be sorbed by soil or sediment. High Koc values indicate strong sorption and limited mobility.

Table 1: Reported Organic Carbon-Water Partition Coefficients (Koc) for 2,3,4,6-Tetrachlorophenol

| Environmental Matrix | Koc Value | Reference |

| River Sediment | 6040 | nih.gov |

| Lake Sediment | 7690 | nih.gov |

| Aquifer Material | 6640 (average) | nih.gov |

These high Koc values suggest that 2,3,4,6-tetrachlorophenol is expected to be relatively immobile in soil and will tend to partition to sediment in aquatic systems.

The potential for 2,3,4,6-tetrachlorophenol to leach through the soil profile and contaminate groundwater is influenced by its strong sorption to soil organic matter. gov.scot Chemicals with high Koc values, such as 2,3,4,6-tetrachlorophenol, are generally considered to have a low leaching potential. gov.scot The compound is likely to be retained in the upper layers of the soil, particularly in soils with higher organic matter content.

However, soil properties such as texture, structure, and pH can also affect leaching. In soils with low organic matter, or under conditions of high rainfall and preferential flow through macropores, some downward movement may occur. The pH of the soil water will also play a role; at higher pH values, the more water-soluble phenolate (B1203915) form will be more prevalent, potentially increasing its mobility.

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and its sorption to soil particles.

The vapor pressure of 2,3,4,6-tetrachlorophenol is relatively low, which suggests a limited tendency to volatilize from dry surfaces. From moist soil surfaces, volatilization is influenced by the soil's water content. Under dry conditions, sorption to mineral surfaces can significantly reduce volatilization. nih.gov As soil moisture increases, water molecules can displace the organic compound from these sorption sites, potentially increasing its availability for volatilization. nih.gov

In aquatic environments, the volatilization of 2,3,4,6-tetrachlorophenol is not considered a significant fate process. This is because, at typical environmental pH values, a significant portion of the compound will exist in its ionized, non-volatile sodium salt form.

Bioaccumulation and Biomagnification Potential in Ecological Systems

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). Biomagnification is the process by which the concentration of a chemical increases in organisms at successively higher levels in a food chain.

The potential for 2,3,4,6-tetrachlorophenol to be taken up and concentrated by aquatic organisms from the surrounding water is assessed using the bioconcentration factor (BCF). The BCF is the ratio of the chemical concentration in an organism to the concentration in the water at steady state.

Reported BCF values for 2,3,4,6-tetrachlorophenol suggest a low to high potential for bioconcentration in aquatic organisms. nih.gov It is noted that bioaccumulation of this chemical may occur in fish. ilo.org

Table 2: Bioconcentration Factors (BCF) for Chlorophenols in Aquatic Organisms

| Chemical | Organism | BCF Value | Reference |

| 2,3,4,6-Tetrachlorophenol | Aquatic Organisms | 25 - 200 | nih.gov |

| Pentachlorophenol | Japanese Medaka (Oryzias latipes) | 2100 - 4900 | researchgate.net |

| 2,4-Dichlorophenol (B122985) | Japanese Medaka (Oryzias latipes) | 92 - 340 | researchgate.net |

The BCF can be influenced by factors such as the species, age, and lipid content of the organism, as well as the water concentration of the chemical. researchgate.net For some chlorophenols, BCF values have been observed to increase as the aqueous concentration of the chemical decreases. researchgate.net

Assessment of Trophic Transfer and Biomagnification Potential

The trophic transfer and biomagnification potential of 2,3,4,6-tetrachlorophenol and its sodium salt are critical aspects of its environmental risk assessment. Trophic transfer refers to the movement of a substance through a food web, while biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in the food chain.

Detailed research findings indicate that chlorophenols, including 2,3,4,6-tetrachlorophenol, have a propensity to accumulate in living organisms. researchgate.net Studies conducted on the Fraser River estuary in British Columbia, Canada, revealed that the concentrations of 2,3,4,6-tetrachlorophenol in fish were significantly higher than in the surrounding water, suggesting a strong potential for bioconcentration. researchgate.net

The observed concentrations in fish were reported to be 100 to 14,000 times greater than the concentrations in the water, indicating a high bioconcentration factor (BCF). researchgate.net This high BCF is a key indicator that the compound is readily absorbed by aquatic organisms from the water and can accumulate in their tissues. While direct studies detailing the trophic magnification factor (TMF) for 2,3,4,6-tetrachlorophenol are limited, the high bioconcentration values strongly suggest a potential for biomagnification. If organisms at lower trophic levels accumulate this compound, it is likely to be transferred to and concentrated in their predators.

Another related compound, tetrachloroguaiacol (B36938) (TeCG), a derivative of chlorophenol, has shown a high potential for accumulation in aquatic life by as much as 1000-fold, reaching concentrations of up to 111 μg/kg in fish. nih.gov This further supports the concern for the bioaccumulation and subsequent trophic transfer of chlorinated phenols.

The table below summarizes the reported bioconcentration of 2,3,4,6-tetrachlorophenol in aquatic environments.

| Parameter | Value | Organism | Environment |

| Bioconcentration Factor (BCF) | 100 to 14,000 times greater than water concentration | Fish | Fraser River Estuary, BC, Canada |

While comprehensive studies focusing solely on the trophic transfer and biomagnification of this compound are not widely available, the existing data on the parent compound's high bioconcentration in fish are a significant cause for concern. This suggests that the compound has the potential to move up the food chain, leading to higher concentrations in organisms at higher trophic levels, which could have implications for both ecosystem health and human health through the consumption of contaminated fish.

Biotic Degradation Mechanisms

Biotic degradation involves the metabolic activities of microorganisms, including bacteria and fungi, which can break down or transform 2,3,4,6-tetrachlorophenol. These processes are fundamental to the natural attenuation of chlorophenols in the environment.

Microbial Metabolism and Mineralization Processes

Microorganisms can utilize 2,3,4,6-tetrachlorophenol as a source of carbon and energy, leading to its complete breakdown into inorganic compounds like carbon dioxide and chloride ions, a process known as mineralization. nih.gov The stoichiometric release of chloride ions from the parent compound is a key indicator of successful degradation. nih.govresearchgate.net

The degradation of chlorinated phenols by microbial communities occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, following distinct pathways.

Anaerobic Degradation: Under anaerobic conditions, particularly methanogenic, sulfate-reducing, and iron-reducing environments, reductive dechlorination is the primary degradation mechanism. nih.gov In this process, chlorine atoms are sequentially removed from the aromatic ring and replaced by hydrogen atoms. For instance, a pentachlorophenol-acclimated anaerobic consortium was observed to remove 99.9% of 2,3,4,6-tetrachlorophenol within one day, with 2,4,6-trichlorophenol (B30397) and 2,4,5-trichlorophenol (B144370) identified as intermediate breakdown products. nih.gov Anaerobic processes are generally considered more effective for the dehalogenation step, converting highly chlorinated phenols into less toxic, more biodegradable intermediates. frontiersin.org

Aerobic Degradation: In the presence of oxygen, microorganisms employ oxidative pathways to break down the aromatic ring. The initial step often involves the substitution of a chlorine atom with a hydroxyl group, a reaction catalyzed by monooxygenase enzymes. nih.gov For the related compound 2,4,6-trichlorophenol (TCP), this leads to the formation of 2,6-dichlorohydroquinone. nih.govfrontiersin.org This intermediate is then susceptible to ring cleavage by dioxygenase enzymes. frontiersin.org Aerobic processes are highly efficient at breaking down the phenolic intermediates produced during anaerobic dechlorination, leading to complete mineralization. frontiersin.org The combination of anaerobic and subsequent aerobic treatment can, therefore, be a highly effective strategy for the complete degradation of compounds like 2,3,4,6-tetrachlorophenol. frontiersin.org

Several bacterial genera have been identified for their capacity to degrade 2,3,4,6-tetrachlorophenol and other related chlorinated phenols. These bacteria can utilize the compound as their sole source of carbon and energy.

Bacillus sp. : Strains such as Bacillus megaterium and Bacillus thuringiensis, isolated from pulp and paper mill sludge, have demonstrated the ability to mineralize 2,3,4,6-TeCP. researchgate.net These isolates were capable of degrading high concentrations of the compound (600 mg/L). researchgate.net Furthermore, a novel isolated strain of Bacillus subtilis has shown the ability to metabolize various aromatic molecules, including 2,4,6-trichlorophenol. koreascience.kr

Staphylococcus sp. : Staphylococcus succinus (formerly classified as suciri) is another bacterial species isolated from pulp and paper mill sludge that can degrade 2,3,4,6-TeCP. researchgate.net It utilizes the compound as a carbon and energy source, leading to its mineralization, as confirmed by the stoichiometric release of chloride. researchgate.net

Pseudomonas sp. : Various strains of Pseudomonas are well-known for their ability to degrade chlorinated aromatic compounds. Pseudomonas pickettii strains have been isolated that can grow on 2,4,6-TCP as the sole carbon and energy source, achieving complete degradation with the release of all three chloride ions. nih.gov These strains can also dechlorinate other chlorophenols, including 2,3,4,6-tetrachlorophenol. nih.gov Another study identified Pseudomonas sp. TCP114, which is capable of degrading 2,4,6-trichlorophenol. researchgate.net

The table below summarizes the findings on specific bacterial strains involved in the degradation of 2,3,4,6-tetrachlorophenol.

| Bacterial Genus/Species | Source of Isolation | Degraded Compound(s) | Key Findings |

| Bacillus megaterium | Pulp and paper mill sludge | 2,3,4,6-Tetrachlorophenol | Capable of mineralization and using it as a carbon/energy source. researchgate.net |

| Bacillus thuringiensis | Pulp and paper mill sludge | 2,3,4,6-Tetrachlorophenol | Capable of mineralization and using it as a carbon/energy source. researchgate.net |

| Staphylococcus succinus | Pulp and paper mill sludge | 2,3,4,6-Tetrachlorophenol | Capable of mineralization and using it as a carbon/energy source. researchgate.net |

| Pseudomonas pickettii | Mixed cultures from soil | 2,4,6-Trichlorophenol, 2,3,4,6-Tetrachlorophenol | Uses 2,4,6-TCP as sole carbon source; complete dechlorination. nih.gov |

| Pseudomonas sp. TCP114 | Selective enrichment | 2,4,6-Trichlorophenol | Isolated for its ability to degrade TCP. researchgate.net |

The microbial degradation of 2,3,4,6-tetrachlorophenol is initiated by specific enzymatic reactions that modify its chemical structure, making it amenable to further breakdown. Dechlorination (removal of chlorine) and hydroxylation (addition of a hydroxyl group) are critical first steps.

In aerobic pathways, the initial attack on the aromatic ring is typically catalyzed by hydroxylases or monooxygenases . nih.gov For example, the degradation of 2,4,6-TCP in Cupriavidus necator is initiated by a monooxygenase that converts it to 2,6-dichlorohydroquinone. nih.gov This involves both hydroxylation and the removal of a chlorine atom. Similarly, the degradation of 2,4-dichlorophenol involves a 2,4-dichlorophenol hydroxylase that produces 3,5-dichlorocatechol. nih.gov These hydroxylated intermediates are then substrates for dioxygenases , which catalyze the cleavage of the aromatic ring. frontiersin.org

Another important class of enzymes is peroxidases . Soybean peroxidase, for instance, can catalyze the biodegradation of toxic substances like chlorophenols in the presence of hydrogen peroxide. mdpi.com The mechanism involves the enzyme being oxidized by hydrogen peroxide to an intermediate state, which then oxidizes the chlorophenol substrate. mdpi.com

In anaerobic pathways, reductive dehalogenases are the key enzymes. These enzymes catalyze reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process is crucial for detoxifying highly chlorinated phenols. nih.govasm.org

Fungal Metabolism and Biotransformation

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of persistent organic pollutants, including chlorophenols. Their metabolic capabilities often involve extracellular enzymes and can lead to either complete mineralization or biotransformation of the parent compound.

The white-rot fungus Phanerochaete chrysosporium mineralizes 2,4,6-trichlorophenol through a pathway involving both oxidative and reductive dechlorination steps. nih.govasm.org The process is initiated by extracellular enzymes like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which oxidize 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone. nih.gov This quinone is then reduced intracellularly to 2,6-dichloro-1,4-dihydroxybenzene, which undergoes further reductive dechlorination. nih.govasm.org

A significant biotransformation pathway for chlorophenols mediated by fungi is O-methylation. In this process, a methyl group is added to the hydroxyl group of the chlorophenol, converting it into a corresponding chloroanisole. nih.gov While this can be a detoxification mechanism for the fungus, the resulting chloroanisoles are often more volatile and have potent musty or moldy odors.

The methylation of 2,4,6-trichlorophenol to 2,4,6-trichloroanisole (B165457) (TCA) has been observed in numerous fungal species, including various strains of Penicillium, Trichoderma, and Fusarium. nih.govresearchgate.net This conversion is catalyzed by enzymes called chlorophenol O-methyltransferases (CPOMTs) . nih.gov These enzymes often utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govnih.gov The activity of this enzyme can be induced by the presence of the chlorophenol itself. nih.gov Studies have shown that many common fungi found in various environments possess the ability to methylate chlorophenols. nih.govresearchgate.net

The table below provides examples of fungal genera known to methylate 2,4,6-trichlorophenol.

| Fungal Genus | Key Findings |

| Penicillium | Several species are efficient methylators of 2,4,6-TCP to 2,4,6-TCA. nih.govresearchgate.net |

| Trichoderma | Strains show high levels of bioconversion of 2,4,6-TCP to 2,4,6-TCA. nih.gov The process is catalyzed by a SAM-dependent methyltransferase. nih.gov |

| Fusarium | Identified as a strong methylator, achieving significant conversion of TCP to TCA. researchgate.net |

| Paecilomyces | Paecilomyces variotii is noted as one of the most efficient methylators of 2,4,6-TCP. researchgate.net |

| Aspergillus | Some strains of Aspergillus flavus are effective methylators. researchgate.net |

Co-metabolism and Ancillary Substrate Influence on Biodegradation Kinetics

The biodegradation of 2,3,4,6-tetrachlorophenol can be significantly influenced by the presence of other organic compounds that act as ancillary substrates. Co-metabolism, the process in which microorganisms degrade a compound they cannot use as a primary energy or carbon source, is a key mechanism in the breakdown of this tetrachlorophenol isomer.

Research has demonstrated that the degradation of 2,3,4,6-tetrachlorophenol by certain bacterial strains is enhanced in the presence of various co-substrates. For instance, the degradation by Herbaspirillum sp. K1 was found to be promoted by the addition of yeast extract, malate, glutamate, pyruvate, peptone, and casitone researchgate.net. This suggests that these ancillary substrates can support microbial growth and the production of enzymes that are also capable of transforming 2,3,4,6-tetrachlorophenol.

While some bacteria, such as Sphingomonas sp. strains K74 and MT1, and Nocardioides sp. K44, can degrade 2,3,4,6-tetrachlorophenol as a sole carbon and energy source, the presence of a readily metabolizable carbon source can often accelerate the degradation kinetics in mixed microbial communities researchgate.net. The ancillary substrate provides the necessary energy and reducing equivalents to drive the metabolic machinery, which can then fortuitously act on the target contaminant. The specific impact on the biodegradation kinetics, such as changes in the maximum degradation rate (Vmax) and the half-saturation constant (Km), is an area that requires more detailed investigation for 2,3,4,6-tetrachlorophenol.

Table 1: Ancillary Substrates Enhancing 2,3,4,6-Tetrachlorophenol Degradation by Herbaspirillum sp. K1

| Ancillary Substrate | Observed Effect |

| Yeast Extract | Enhanced Degradation |

| Malate | Enhanced Degradation |

| Glutamate | Enhanced Degradation |

| Pyruvate | Enhanced Degradation |

| Peptone | Enhanced Degradation |

| Casitone | Enhanced Degradation |

Microbial Community Dynamics and Functional Gene Abundance During Degradation

The biodegradation of 2,3,4,6-tetrachlorophenol in a natural or engineered environment is a complex process mediated by diverse microbial communities. The introduction of this compound can lead to shifts in the microbial community structure, favoring the proliferation of populations capable of its transformation or detoxification.

Studies have identified specific bacterial strains with the ability to degrade 2,3,4,6-tetrachlorophenol. These include α-proteobacterial Sphingomonas sp. strains MT1 and K74, β-proteobacterial Herbaspirillum sp. K1, and the Gram-positive Nocardioides sp. K44 researchgate.net. The presence and activity of such phylogenetically distinct bacteria highlight the diverse metabolic capabilities within microbial communities to address chlorophenol contamination researchgate.net.

The functional genes encoding the enzymes responsible for the degradation of chlorinated phenols are key to understanding the bioremediation potential of an environment. While specific studies on the functional gene abundance during the degradation of 2,3,4,6-tetrachlorophenol are limited, research on related compounds like 2,4,6-trichlorophenol has identified genes such as tcpA (encoding 2,4,6-trichlorophenol monooxygenase) as crucial for the initial steps of degradation nih.gov. It is plausible that homologous genes or entirely different enzyme systems are involved in the breakdown of 2,3,4,6-tetrachlorophenol. Further metagenomic and metatranscriptomic studies are needed to elucidate the specific genetic determinants and their expression patterns within microbial communities during the degradation of this compound.

Table 2: Bacteria Capable of Degrading 2,3,4,6-Tetrachlorophenol

| Bacterial Strain | Phylogenetic Group |

| Sphingomonas sp. MT1 | α-Proteobacteria |

| Sphingomonas sp. K74 | α-Proteobacteria |

| Herbaspirillum sp. K1 | β-Proteobacteria |

| Nocardioides sp. K44 | Gram-positive |

Abiotic Degradation Pathways

In addition to biodegradation, abiotic processes, particularly photochemical degradation, can contribute to the transformation of 2,3,4,6-tetrachlorophenol in the environment, especially in sunlit surface waters.

Photochemical Degradation

Photochemical degradation involves the transformation of a chemical compound initiated by the absorption of light. This can occur through direct photolysis or photosensitized reactions.

Direct Photolysis Mechanisms

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction, such as bond cleavage. Chlorinated phenols can undergo photodechlorination, where a carbon-chlorine bond is broken upon absorption of UV radiation. For 2,3,4,6-tetrachlorophenol, this process would involve the absorption of photons, leading to an excited state that can then undergo heterolytic or homolytic cleavage of a C-Cl bond. This initial step is often rate-limiting and can lead to the formation of trichlorophenol isomers and a chloride ion. The specific quantum yield for the direct photolysis of 2,3,4,6-tetrachlorophenol in aqueous environments is not well-documented in the available literature.

Photosensitized Reactions

Photosensitized reactions involve other substances in the water, known as sensitizers (e.g., dissolved organic matter, nitrate (B79036), nitrite), that absorb light and transfer the energy to the target compound or generate reactive oxygen species (ROS) that then react with it. These ROS can include singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂•⁻). These reactive species are powerful oxidants that can attack the aromatic ring of 2,3,4,6-tetrachlorophenol, leading to hydroxylation, ring cleavage, and mineralization. The efficiency of these reactions depends on the concentration and type of photosensitizers present in the water matrix.

Product Identification and Pathway Elucidation

The elucidation of the complete degradation pathway of 2,3,4,6-tetrachlorophenol through photochemical processes is challenging due to the formation of numerous transient intermediates. The primary initial products of photodechlorination would be various isomers of trichlorophenol. Further degradation would likely proceed through the formation of dichlorophenols, monochlorophenols, and eventually phenol. Subsequent hydroxylation of the aromatic ring can lead to the formation of chlorinated catechols and hydroquinones. These intermediates can then undergo ring cleavage to form aliphatic carboxylic acids, which can ultimately be mineralized to carbon dioxide and water. However, a detailed and experimentally verified pathway for the complete photochemical degradation of 2,3,4,6-tetrachlorophenol, including the identification of all major and minor intermediates, is not extensively covered in the currently available scientific literature.

Chemical Transformation in Water and Soil Matrices

The chemical transformation of 2,3,4,6-tetrachlorophenol in water and soil is a complex process influenced by a variety of environmental factors such as pH, temperature, and the presence of other chemical species. The primary abiotic degradation pathways include hydrolysis, oxidation, and reactions with naturally occurring radicals.

Hydrolysis Reactions of the Sodium Salt

Upon dissolution in water, this compound fully dissociates into the sodium cation (Na⁺) and the 2,3,4,6-tetrachlorophenate anion (C₆HCl₄O⁻). The subsequent hydrolysis of the tetrachlorophenate anion, a reaction with water, is a critical step in its environmental transformation. This reaction establishes an equilibrium between the anionic form and the undissociated 2,3,4,6-tetrachlorophenol.

The extent of this hydrolysis is governed by the pKa of 2,3,4,6-tetrachlorophenol and the pH of the surrounding medium. At a pH below the pKa, the equilibrium will favor the formation of the less water-soluble 2,3,4,6-tetrachlorophenol. Conversely, in neutral to alkaline conditions (pH > pKa), the more water-soluble tetrachlorophenate anion will be the predominant species. While specific kinetic data for the hydrolysis of the sodium salt itself is not extensively documented, the behavior of the resulting anion is central to its environmental persistence. The cleavage of the chlorine-carbon bonds through hydrolysis under typical environmental conditions is generally considered a slow process.

Oxidation Processes in Environmental Samples

Oxidative transformation is a significant degradation pathway for 2,3,4,6-tetrachlorophenol in both water and soil. Naturally occurring oxidizing agents, such as manganese dioxide (MnO₂), which is common in soils and sediments, can facilitate the degradation of this compound.

Research has shown that the reaction rate of 2,3,4,6-tetrachlorophenol with manganese dioxide is influenced by pH, with lower pH values generally leading to faster degradation. oup.com The transformation process involves both the dechlorination of the aromatic ring and the formation of various oxidation products.

Studies have identified several major transformation products resulting from the oxidation of 2,3,4,6-tetrachlorophenol by manganese dioxide. These include both monomeric and dimeric compounds. Hydroxylation and oxidative coupling are proposed as the primary reaction mechanisms. oup.com For instance, the reaction can lead to the formation of chlorinated hydroquinones and catechols, as well as more complex dimeric structures like polychlorinated phenoxyphenols and chlorinated polyhydroxybiphenyls. oup.com

Table 1: Kinetic and Transformation Product Data for the Oxidation of 2,3,4,6-Tetrachlorophenol by Manganese Dioxide

| Parameter | Value/Observation | Reference |

| Reactant | 2,3,4,6-Tetrachlorophenol | oup.com |

| Oxidant | Manganese Dioxide (MnO₂) | oup.com |

| Effect of pH | Reaction rate decreases as pH increases. | oup.com |

| Major Transformation Products | Monomeric products (e.g., chlorinated hydroquinones), Dimeric products (polychlorinated phenoxyphenols, chlorinated polyhydroxybiphenyls) | oup.com |

| Reaction Mechanisms | Hydroxylation, Oxidative Coupling | oup.com |

This table presents a summary of findings from the study by Zhao et al. (2009) on the oxidative transformation of tetrachlorophenols by manganese dioxide.

Reactions with Environmental Radicals (e.g., Sulfate (B86663) Radicals)

In addition to direct oxidation, reactions with highly reactive environmental radicals, such as sulfate radicals (SO₄•⁻), can significantly contribute to the degradation of 2,3,4,6-tetrachlorophenol. Sulfate radicals can be generated in the environment through various natural and engineered processes, including the activation of persulfate (S₂O₈²⁻).

The reaction of sulfate radicals with chlorophenols is a key mechanism in advanced oxidation processes (AOPs) used for water treatment. These radicals can initiate a series of reactions leading to the breakdown of the aromatic ring and, ultimately, mineralization to carbon dioxide, water, and inorganic ions.

Table 2: Transformation Products Identified in the Degradation of Chlorophenols by Sulfate Radicals

| Precursor Compound | Degradation Process | Identified Transformation Products (including) | Reference |

| 2,4,6-Trichlorophenol | Sulfate Radical-Induced Degradation | 2,4,5-Trichlorophenol, 2,3,4,6-Tetrachlorophenol , 2,3,5,6-Tetrachloro-1,4-benzenediol | researchgate.net |

This table highlights the formation of 2,3,4,6-Tetrachlorophenol as a transformation product during the sulfate radical-induced degradation of 2,4,6-Trichlorophenol.

Remediation Strategies for 2,3,4,6 Tetrachlorophenol Sodium Salt Contamination

Bioremediation Technologies

Bioremediation technologies harness the metabolic capabilities of microorganisms to mineralize or transform contaminants like 2,3,4,6-tetrachlorophenol (B30399). These approaches are generally considered environmentally friendly alternatives to traditional physicochemical treatments. Key strategies include bioaugmentation, where specific microbial strains with high degradation capabilities are introduced to a contaminated site, and biostimulation, which involves modifying the environment to encourage the growth and activity of indigenous contaminant-degrading microorganisms.

Bioaugmentation involves the introduction of specific, pre-selected microbial strains or consortia to a contaminated environment to enhance the degradation of target pollutants. Research has successfully isolated several bacterial strains capable of utilizing 2,3,4,6-tetrachlorophenol as a source of carbon and energy. nih.gov These isolates, sourced from environments already exposed to chlorophenols, such as contaminated groundwater and industrial bioreactors, exhibit significant potential for targeted remediation applications. nih.gov

Identified strains with the ability to degrade 2,3,4,6-tetrachlorophenol include phylogenetically diverse bacteria such as Sphingomonas sp., Nocardioides sp., and Herbaspirillum sp. nih.gov The degradation process by these bacteria has been shown to result in the near stoichiometric release of inorganic chloride, indicating the complete mineralization of the parent compound. nih.gov

| Microbial Strain | Phylogenetic Group | Source of Isolation |

| Sphingomonas sp. MT1 | α-Proteobacteria | Full-scale fluidized-bed bioreactor |

| Herbaspirillum sp. K1 | β-Proteobacteria | Contaminated groundwater |

| Nocardioides sp. K44 | Gram-positive | Contaminated groundwater |

| Sphingomonas sp. K74 | α-Proteobacteria | Contaminated groundwater |

Industrial sludges, particularly from pulp and paper mills, can be significant reservoirs of chlorophenolic compounds, including 2,3,4,6-tetrachlorophenol. Bioaugmentation has been explored as a viable strategy for decontaminating such materials. Studies have led to the isolation of potent bacterial strains directly from the secondary sludge of pulp and paper industries. For instance, Bacillus megaterium (strain CL3) was isolated from this environment and demonstrated the ability to mineralize 2,3,4,6-tetrachlorophenol, using it as a sole source of carbon and energy. This targeted approach, using microbes already adapted to the sludge environment, holds significant promise for in-situ and ex-situ sludge treatment.

Bioreactors provide controlled environments to optimize microbial degradation of contaminants. Fluidized-bed reactors, in particular, have proven effective for treating water contaminated with chlorophenols. In these systems, carrier particles (like sand or activated carbon) are suspended or "fluidized" by the upward flow of wastewater, creating a large surface area for microbial biofilm attachment and growth.

This technology has been successfully applied to the treatment of 2,3,4,6-tetrachlorophenol. The bacterial strain Sphingomonas sp. MT1 was isolated from a full-scale fluidized-bed bioreactor that was actively treating chlorophenol-contaminated groundwater. nih.gov Furthermore, laboratory-scale aerobic fluidized-bed reactors inoculated with nonacclimated activated sludge have demonstrated high-rate bioremediation of groundwater containing a mixture of chlorophenols, including 2,3,4,6-tetrachlorophenol. researchgate.net These systems achieved over 99.9% removal of the contaminants even at low temperatures (4-7°C), showcasing their robustness and efficiency. researchgate.net

Biostimulation aims to enhance the degradation capabilities of the native microbial populations in a contaminated site by adding nutrients or other growth-limiting substances. This approach can be a cost-effective alternative to bioaugmentation, as it leverages the existing, pre-adapted microbial community.

In the context of 2,3,4,6-tetrachlorophenol degradation, the addition of supplementary carbon and energy sources has been shown to enhance microbial activity. For example, the degradation of tetrachlorophenol by the isolated strain Herbaspirillum sp. K1 was significantly enhanced by the addition of various organic compounds, including yeast extract, malate, glutamate, pyruvate, peptone, and casitone. nih.gov This suggests that providing readily metabolizable substrates can stimulate the metabolic pathways responsible for breaking down the more complex and toxic chlorophenol molecule.

The efficiency of bioremediation is heavily dependent on environmental conditions. Optimizing parameters such as temperature, pH, oxygen availability, and nutrient levels is critical for maximizing microbial degradation rates. For 2,3,4,6-tetrachlorophenol, studies have shown that temperature plays a crucial role, with some surprising findings. For instance, several bacterial isolates, including Nocardioides sp. K44, Sphingomonas sp. K74, and Sphingomonas sp. MT1, exhibited faster degradation of tetrachlorophenol at 8°C than at room temperature, despite having optimal growth temperatures between 23 and 25°C. nih.gov This indicates a distinct temperature optimum for the degradation process itself, which is particularly relevant for the remediation of contaminated sites in colder, boreal regions. nih.gov Oxygen concentration is another key factor, with some strains showing adaptability to microaerophilic (low oxygen) conditions, which are often found in groundwater environments. nih.gov

The rate at which microorganisms degrade a substrate like 2,3,4,6-tetrachlorophenol is often dependent on its concentration. This relationship can frequently be described by Michaelis-Menten kinetics, a model that relates the rate of an enzyme-catalyzed reaction to the concentration of the substrate.

The key parameters in this model are µmax (the maximum specific degradation rate) and Ks (the half-saturation constant, which indicates the substrate concentration at which the degradation rate is half of µmax). A low Ks value signifies a high affinity of the microbial enzymes for the substrate. Research on isolated 2,3,4,6-tetrachlorophenol degraders has provided specific kinetic parameters. For example, the Nocardioides strain K44 was found to have the highest affinity for 2,3,4,6-tetrachlorophenol, with a Ks value of 0.46 mg/L. nih.gov At a low temperature of 8°C, the Sphingomonas sp. K74 strain exhibited the highest specific degradation rate (µmax) of 4.9 x 10-2 mg h-1 per cell. nih.gov Understanding these kinetic parameters is essential for designing and modeling bioremediation systems and predicting their performance under varying contaminant concentrations.

| Microbial Strain | Kinetic Parameter | Value | Condition |

| Nocardioides sp. K44 | Affinity (Ks) | 0.46 mg/L | Not specified |

| Sphingomonas sp. K74 | Max. specific degradation rate (µmax) | 4.9 x 10-2 mg h-1 cell-1 | 8°C |

Optimization of Environmental Parameters for Enhanced Bioremediation Kinetics

Influence of Temperature and pH on Microbial Activity

The efficacy of microbial degradation of chlorinated phenols is profoundly influenced by environmental factors such as temperature and pH. Research indicates that the optimal conditions for microbial activity can vary significantly among different bacterial species and consortia.

For some phylogenetically distinct bacteria isolated from groundwater and bioreactors, the degradation of 2,3,4,6-tetrachlorophenol occurs more rapidly at lower temperatures. For instance, certain isolates with optimal growth temperatures between 23°C and 25°C demonstrated faster degradation of tetrachlorophenol at 8°C than at room temperature. nih.gov This suggests that some microorganisms possess distinct temperature optima for growth and for the enzymatic processes involved in chlorophenol degradation. nih.gov In another study involving dichlorophenol-adapted river sediment, the optimal dechlorination conditions for the related compounds 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) and pentachlorophenol (B1679276) (PCP) were found to be a higher temperature of 40°C.

The pH of the contaminated medium is another critical parameter. An alkaliphilic and slightly halophilic bacterial strain, Nocardioides sp. strain M6, has been shown to effectively use 2,4,6-TCP as its sole carbon and energy source at an optimal pH range of 9.0 to 9.4. This strain is also capable of degrading a wide array of other chlorinated phenols, from di- to pentachlorophenol. In contrast, studies with activated sludge acclimated to 2,4,6-TCP degradation found an optimal temperature of 28°C, while photosynthetic bacteria showed optimal degradation at a neutral pH of 7.0.

These findings highlight the diverse pH and temperature requirements for different microbial systems, underscoring the importance of characterizing the specific microbial populations at a contaminated site to optimize bioremediation efforts.

Impact of Co-Contaminants on Degradation Efficiency

The presence of other organic compounds, or co-contaminants, in the environment can significantly impact the microbial degradation of 2,3,4,6-tetrachlorophenol sodium salt. These compounds can serve as primary substrates or co-metabolites, sometimes enhancing and other times inhibiting the degradation process.

Certain co-contaminants can stimulate microbial activity and enhance the degradation of the target pollutant. For example, the degradation of 2,3,4,6-tetrachlorophenol by Herbaspirillum sp. K1 was found to be enhanced by the presence of yeast extract, malate, glutamate, pyruvate, peptone, and casitone. nih.gov Similarly, the addition of lactate (B86563) and acetate (B1210297) was shown to enhance the dechlorination of pentachlorophenol by a microbial consortium. These substances can act as primary energy sources, supporting the microbial populations responsible for degrading the more complex chlorophenol molecule.

However, the effect of co-contaminants is not always positive. The addition of an external carbon source, while sometimes necessary, can inhibit degradation if supplied in excessive amounts. High concentrations of readily available carbon can lead to the overgrowth of bacteria that metabolize the simpler carbon source, outcompeting the specialized bacteria responsible for chlorophenol degradation. researchgate.net For instance, the addition of sodium acetate was found to greatly suppress the biodegradation of 2,4,6-TCP by photosynthetic bacteria. Furthermore, some compounds can be directly inhibitory; nitrate (B79036) has been observed to inhibit the dechlorination of both 2,4,6-TCP and pentachlorophenol.

The complex interactions between co-contaminants and microbial consortia necessitate a careful evaluation of the chemical composition of a contaminated site to predict and manage the efficiency of bioremediation.

Monitoring of Remediation Efficacy (e.g., Chloride Release, Absorbable Organic Halogen (AOX) and Extractable Organic Halogen (EOX) Reduction)

Chloride Release: A primary indicator of the complete breakdown, or mineralization, of chlorinated organic compounds is the release of inorganic chloride ions into the surrounding medium. nih.gov During microbial degradation, enzymes cleave the carbon-chlorine bonds on the phenol (B47542) molecule. The measurement of released chloride ions can be compared to the initial amount of organically bound chlorine in the tetrachlorophenol. A near-stoichiometric release of chloride confirms that the compound is being fully degraded rather than just being transformed into other chlorinated intermediates. nih.gov Monitoring chloride concentration can also be important for the process itself, as high concentrations of chloride ions (e.g., above 5.4 g/L) can inhibit the metabolic activity of the degrading sludge. mdpi.com

Extractable Organic Halogen (EOX): EOX measures the fraction of organic halogens that can be extracted from a solid matrix (like soil or sediment) using a solvent, such as ethyl acetate. latesting.comepa.gov This parameter is particularly useful for assessing the contamination of solids and tracking the progress of soil remediation. latesting.comresearchgate.net While AOX is typically used for aqueous samples, EOX provides a measure of the bioavailable and leachable halogenated contaminants in soils. A significant decrease in EOX indicates that the organically bound chlorine has been effectively removed from the soil matrix and likely mineralized. researchgate.net

The following table summarizes these key monitoring parameters.

Advanced Oxidation Processes (AOPs) for Decontamination

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). These methods are particularly effective for degrading recalcitrant compounds like 2,3,4,6-tetrachlorophenol that are resistant to conventional treatment.

Photo-Sulfite Systems

The photo-sulfite process is an emerging AOP that utilizes sulfite (B76179) (SO₃²⁻) and ultraviolet (UV) irradiation to generate reactive species for contaminant degradation. This sulfite-mediated photoreduction process has shown promise for the dechlorination of chlorinated organic compounds. When aqueous sulfite is irradiated with UV-C light, it generates hydrated electrons (eₐq⁻) and sulfite radicals (SO₃•⁻). Studies on the degradation of 2,4,6-trichlorophenol (TCP) have shown that these reactive species, particularly the sulfite radicals, are highly effective at reducing and degrading the chlorophenol molecule. The process can achieve nearly complete dechlorination, breaking the carbon-chlorine bonds and reducing the toxicity of the compound.

Photocatalytic Oxidation (e.g., TiO₂ photocatalysis)

Photocatalytic oxidation using titanium dioxide (TiO₂) is one of the most widely studied AOPs. When TiO₂ particles are irradiated with UV light of sufficient energy, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH).

These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the 2,3,4,6-tetrachlorophenol molecule. The degradation mechanism typically involves the attack of •OH radicals on the aromatic ring, leading to hydroxylation and stepwise dechlorination. This process can ultimately lead to the complete mineralization of the chlorophenol into carbon dioxide, water, and inorganic chloride ions. The efficiency of TiO₂ photocatalysis is influenced by several factors, including catalyst loading, pH, and the initial concentration of the pollutant.

Assessment of By-product Formation During AOPs

A critical aspect of evaluating AOPs is the identification and assessment of transformation by-products. While the goal of AOPs is complete mineralization, the process can sometimes result in the formation of intermediate compounds that may also be toxic.

In the case of chlorophenol degradation, AOPs can lead to a variety of by-products. The photo-sulfite degradation of 2,4,6-TCP has been shown to produce dechlorinated compounds and low-molecular-weight carboxylic acids, which are generally less toxic. ccsenet.org However, the same process can also unexpectedly form more toxic by-products, such as other polychlorinated phenols or dibenzofurans, through secondary reactions involving released chlorine atoms. ccsenet.org Similarly, TiO₂ photocatalysis of chlorophenols can produce intermediates like chlorinated catechols, hydroquinones, and benzoquinones before the aromatic ring is cleaved to form aliphatic acids. The formation of these by-products underscores the importance of comprehensive monitoring during AOP treatment to ensure a true reduction in toxicity and not just the transformation of one pollutant into another.

The following table lists compounds mentioned in this article.

Analytical Methodologies for 2,3,4,6 Tetrachlorophenol Sodium Salt in Environmental Matrices

Sample Collection and Preservation Protocols

The initial step in the analytical chain, sample collection and preservation, is critical for maintaining sample integrity and ensuring that the results reflect the actual concentrations at the time of sampling. Protocols vary depending on the environmental matrix being studied.

A validated method for sampling airborne 2,3,4,6-Tetrachlorophenol (B30399) (TCP) involves drawing a known volume of air through a specialized sampling device. osha.gov This device typically consists of a glass fiber filter to trap aerosols, followed by two XAD-7 adsorbent resin tubes connected in series to capture the vapor phase. osha.gov

The collection procedure involves several key steps:

Pump Calibration: A personal sampling pump is calibrated to a specific flow rate, typically around 0.2 L/min, using a representative sampling tube in the line to ensure accurate volume measurement. osha.govsensidyne.com

Sample Train Assembly: The ends of the sorbent tubes are broken, and the device is connected to the sampling pump, ensuring the airflow follows the directional arrow on the tubes. The front section contains the glass fiber filter and the first XAD-7 resin bed, while the second tube serves as a backup to detect any analyte breakthrough. osha.govsensidyne.com

Sampling: Air is drawn through the sample train for a specified duration to achieve a recommended total air volume, often around 48 liters. osha.gov

Post-Sampling Handling: After sampling, the tubes are sealed with plastic caps (B75204) and labeled. osha.govsensidyne.com At least one blank sample, which is handled identically to the field samples but without air being drawn through it, should be included with each sampling set for quality control. osha.gov

| Parameter | Specification | Reference |

|---|---|---|

| Recommended Air Volume | 48 L | osha.gov |

| Recommended Sampling Rate | 0.2 L/min | osha.gov |

| Sampling Medium | XAD-7 Adsorbent Tubes with Glass Fiber Filter | osha.gov |

| Reliable Quantitation Limit | 0.003 mg/m³ (based on 48 L air volume) | osha.gov |

For aqueous and solid samples, collection and preservation protocols are designed to minimize degradation and loss of the analyte.

Aqueous Samples (e.g., groundwater, surface water):

Containers: Samples should be collected in clean glass containers with Teflon®-lined caps to prevent contamination and analyte sorption to container walls. nih.gov

Preservation: Samples should be cooled to approximately 0-6°C immediately after collection to reduce microbial degradation. white-water-associates.com

Holding Time: According to EPA methodologies for similar chlorinated compounds, the maximum holding time before extraction is typically 7 days when stored under proper refrigerated conditions. nih.govwhite-water-associates.com After extraction, the extract can be held for up to 40 days before analysis. nih.govwhite-water-associates.com

Solid Samples (e.g., soil, sediment):

Containers: Wide-mouth glass jars with Teflon®-lined caps are recommended for collecting solid samples. white-water-associates.com

Preservation: Similar to aqueous samples, solid samples should be cooled to 0-6°C to inhibit biological activity. white-water-associates.com

Holding Time: The recommended holding time for solid samples prior to extraction is 14 days. white-water-associates.com Following extraction, the 40-day maximum holding time for the extract applies. white-water-associates.com

| Matrix | Container | Preservation | Holding Time (Pre-Extraction) | Holding Time (Post-Extraction) | Reference |

|---|---|---|---|---|---|

| Aqueous | Glass, Teflon®-lined cap | Cool to 0-6°C | 7 days | 40 days | nih.govwhite-water-associates.com |

| Solid | Glass, Wide-mouth, Teflon®-lined cap | Cool to 0-6°C | 14 days | 40 days | white-water-associates.com |

Extraction and Pre-concentration Techniques

Following collection, 2,3,4,6-Tetrachlorophenol must be isolated from the sample matrix and concentrated to levels suitable for instrumental analysis. The choice of extraction technique is dependent on the matrix.

Liquid-liquid extraction (LLE) is a common technique for isolating chlorophenols from aqueous samples. energy.gov The method, such as EPA Method 3510, involves the partitioning of the analyte between the aqueous sample and a water-immiscible organic solvent. energy.gov The pH of the aqueous sample is typically adjusted to an acidic pH to ensure the chlorophenols are in their non-ionized form, which is more soluble in the organic solvent. energy.gov The organic solvent extract is then dried, often with anhydrous sodium sulfate (B86663), and concentrated before analysis. nih.gov

Solid Phase Extraction (SPE) is a widely used technique for extracting chlorophenols from water samples, offering advantages such as higher enrichment factors and lower solvent consumption compared to LLE. tsijournals.com Research has shown that ENVI-18, a C18-bonded silica (B1680970) sorbent, is effective for this purpose. tsijournals.com In a typical procedure, the water sample is passed through an SPE cartridge containing the sorbent. The chlorophenols are retained on the sorbent while the water passes through. The analytes are then eluted from the cartridge with a small volume of an organic solvent mixture, such as methanol (B129727):acetonitrile (B52724). tsijournals.com

For solid matrices like sediment, solvent extraction using methods like ultrasonic or Soxhlet extraction (EPA Method 3540) is employed. nih.govenv.go.jp Studies have optimized liquid-solid extraction for chlorophenols using a mixture of acetonitrile and acetone, achieving high recovery rates. tsijournals.com

| Compound | % Recovery ± RSD (n=3) | Reference |

|---|---|---|

| Phenol (B47542) | 93.85 ± 3.41 | tsijournals.com |

| 2-Chlorophenol | 109.39 ± 3.75 | tsijournals.com |

| 2,6-Dichlorophenol | 97.47 ± 1.85 | tsijournals.com |

| 2,3,4,6-Tetrachlorophenol | Data for this specific isomer was part of a group of chlorophenols studied, with overall method recoveries ranging from 93.85% to 109.39%. | tsijournals.com |

*Extraction conditions: Acetonitrile:Acetone (1:1) solvent, 30 min extraction time.

Chromatographic and Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the determinative analysis of 2,3,4,6-Tetrachlorophenol. osha.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC with an ultraviolet (UV) detector is a robust method for quantifying 2,3,4,6-TCP. osha.gov The OSHA Method 45 specifies an HPLC system equipped with a UV detector set at 210 nm. osha.gov The separation is typically achieved on a C18 analytical column using an isocratic mobile phase, such as a mixture of acetonitrile and 0.1% acetic acid in water, at a flow rate of 1 mL/min. osha.govtsijournals.com The detection limit for the analytical procedure can be as low as 1.5 ng per injection. osha.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC coupled with a mass spectrometer is another powerful tool, often used for confirmation. osha.gov It provides a high degree of selectivity and sensitivity. env.go.jp For GC analysis, chlorophenols often require derivatization to increase their volatility and thermal stability, although direct analysis is also possible. env.go.jp The mass spectrometer provides definitive identification based on the mass spectrum of the compound. nist.gov

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High Performance Liquid Chromatograph | osha.govtsijournals.com |

| Detector | UV Detector | osha.govtsijournals.com |

| Wavelength | 210 nm | osha.gov |

| Column | C18 Reverse Phase | tsijournals.com |

| Mobile Phase | Acetonitrile: 0.1% Acetic Acid (1:1 v/v) | tsijournals.com |

| Flow Rate | 1.0 mL/min | tsijournals.com |

| Analytical Detection Limit | 1.5 ng/injection | osha.gov |

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive and selective method for the analysis of halogenated compounds like 2,3,4,6-tetrachlorophenol. chromatographyonline.commeasurlabs.com The ECD is particularly well-suited for this analyte due to the four chlorine atoms in its structure, which have a strong affinity for capturing electrons. chromatographyonline.comchromatographyonline.com This interaction results in a decrease in the standing current within the detector, generating a signal that is proportional to the analyte concentration. chromatographyonline.commeasurlabs.com

The methodology typically involves an initial extraction of the analyte from the environmental matrix (e.g., water, soil, or biological tissue) using an organic solvent. nih.gov To enhance volatility and improve chromatographic separation, the phenolic group is often derivatized, for instance, by acetylation to form an ester. s4science.at The derivatized extract is then injected into the GC system.

A fused silica capillary column is commonly used for the separation of 2,3,4,6-tetrachlorophenol from other compounds in the sample. nih.gov The high sensitivity of the ECD allows for the detection of trace levels of the analyte, making it a valuable tool for environmental monitoring. chromatographyonline.comnih.gov For example, a method for determining 2,3,4,6-tetrachlorophenol in human urine, water, serum, or fish tissue reported a detection limit of 0.5 parts per billion (ppb). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) provides an even higher level of specificity and is a powerful tool for the unambiguous identification and quantification of 2,3,4,6-tetrachlorophenol. osha.govnih.gov This technique combines the separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

After separation on the GC column, the analyte molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. s4science.at The fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for 2,3,4,6-tetrachlorophenol, allowing for its positive identification even in complex environmental matrices. s4science.at For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed, which involves component-specific multiple reaction monitoring (MRM) transitions. nih.gov

GC-MS methods have been developed for a wide range of chlorophenols, including 2,3,4,6-tetrachlorophenol, in samples such as water and juice. researchgate.net These methods often involve a derivatization step, for example, with acetic anhydride, to improve the chromatographic properties of the analytes. researchgate.net The use of headspace sampling combined with GC/MS after derivatization has also been shown to be an effective technique. s4science.at

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key analytical technique for the determination of 2,3,4,6-tetrachlorophenol. sigmaaldrich.com Unlike GC, HPLC is particularly suitable for compounds that are less volatile or thermally sensitive. The analysis can be performed directly on the underivatized phenol. osha.gov

A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.comnih.gov Detection is often achieved using an ultraviolet (UV) detector, as the phenolic structure absorbs light in the UV region. osha.gov

The Occupational Safety and Health Administration (OSHA) has established a method for 2,3,4,6-tetrachlorophenol that utilizes HPLC with UV detection. osha.gov This method is designed for air samples collected on an XAD-7 adsorbent tube, which are then desorbed with methanol for analysis. osha.gov

Method Validation and Quality Control

To ensure the reliability and accuracy of analytical data, rigorous method validation and ongoing quality control are essential. This involves establishing key performance characteristics of the analytical method.

Detection Limits and Quantitation Limits

The detection limit (LOD) and quantitation limit (LOQ) are critical parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

In a GC-ECD method for 2,3,4,6-tetrachlorophenol in various biological and environmental matrices, the detection limit was found to be 0.5 ppb. nih.gov For a GC-MS/MS method, detection limits for related halophenols were in the range of 0.04-4 ng/L for water-based solutions. nih.gov

The table below summarizes representative detection and quantitation limits for 2,3,4,6-Tetrachlorophenol using different analytical techniques.

| Analytical Method | Matrix | Detection Limit (LOD) | Quantitation Limit (LOQ) | Source |

|---|---|---|---|---|

| HPLC-UV | Air (desorbed sample) | 1.5 ng/injection (analytical) | 0.15 µg/sample (reliable) | osha.gov |

| GC-ECD | Urine, Water, Serum, Fish Tissue | 0.5 ppb (µg/L) | Not Specified | nih.gov |

| GC-MS/MS | Water-based solutions | 0.04-4 ng/L (for related compounds) | Not Specified | nih.gov |

Accuracy and Precision Assessments

Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies on spiked samples. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the standard deviation or relative standard deviation (RSD). nih.gov

For the OSHA HPLC-UV method, the accuracy was evaluated by analyzing spiked samples, with an average recovery of 94.0% and a standard deviation of 3.9%. osha.gov The precision of the analytical method, expressed as the pooled coefficient of variation, was 0.011 over a range of 0.5 to 2 times the target concentration. osha.gov

A GC-ECD method for 2,3,4,6-tetrachlorophenol demonstrated good precision, with a relative standard deviation between 3% and 12% for samples in the 1 to 100 ppb range. nih.gov For a GC-MS method analyzing various chlorophenolic compounds, the precision was excellent, with RSD values below 10%, and calculated recoveries were between 75% and 125% for most analytes. thermofisher.com

The following table presents data on the accuracy and precision for the analysis of 2,3,4,6-Tetrachlorophenol.

| Analytical Method | Parameter | Value | Source |

|---|---|---|---|

| HPLC-UV | Accuracy (Average Recovery) | 94.0% | osha.gov |

| Precision (Pooled Coefficient of Variation) | 0.011 | ||

| GC-ECD | Precision (Relative Standard Deviation) | 3% - 12% | nih.gov |

| GC-MS | Accuracy (Recovery) | 75% - 125% | thermofisher.com |

| Precision (Relative Standard Deviation) | <10% |

Theoretical and Computational Studies of 2,3,4,6 Tetrachlorophenol Sodium Salt

Quantum Chemical Calculations of Reactivity and Transformation Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These calculations can predict the most likely pathways for the transformation and degradation of 2,3,4,6-tetrachlorophenol (B30399).

Studies on related chlorophenols have demonstrated the utility of DFT in predicting degradation pathways. For instance, in the photodegradation of pentachlorophenol (B1679276), 2,3,4,6-tetrachlorophenol has been identified as one of the intermediates. nih.gov DFT calculations of the C-Cl bond dissociation energies can accurately predict the sequence of dechlorination, which aligns with experimentally observed intermediates. nih.gov This suggests that the initial degradation of higher chlorinated phenols can be a source of 2,3,4,6-tetrachlorophenol in the environment.

The reactivity of chlorophenols is influenced by the number and position of chlorine atoms on the aromatic ring. Ab initio studies on the formation and stability of all 19 chlorophenol congeners have shown that the phenoxyl radicals formed are stable with respect to unimolecular decomposition and react relatively slowly with molecular oxygen. nih.gov The stability and reactivity of these radicals are key to understanding their persistence and the formation of more toxic byproducts like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov DFT methods have been shown to provide reasonably accurate predictions of the activation energies for reactions involving chlorophenols, which is crucial for modeling their environmental persistence. nih.gov

The acidity of chlorophenols, which is relevant to the behavior of the sodium salt, is also influenced by the chlorine substitution pattern. Ortho-chlorinated phenols are generally more acidic due to the inductive effect of the chlorine atom in close proximity to the hydroxyl group. researchgate.net As the number of chlorine substituents increases, so does the acidity of the chlorophenol. researchgate.net

Table 1: Predicted Bond Dissociation Energies for a Model Chlorophenol

| Bond | Dissociation Energy (kcal/mol) |

| O-H | ~80-89 |

| C-Cl (ortho) | Varies with substitution |

| C-Cl (meta) | Varies with substitution |

| C-Cl (para) | Varies with substitution |

Note: This table presents a general range for O-H bond dissociation energy in chlorophenols based on computational studies. nih.gov The C-Cl bond dissociation energies are highly dependent on the specific isomer and the computational method used.

Molecular Dynamics Simulations of Environmental Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with their environment over time. For 2,3,4,6-tetrachlorophenol sodium salt, MD simulations can model its interactions with water, soil organic matter, and mineral surfaces, which are critical for understanding its environmental transport and bioavailability.

Simulations of chlorophenols in aqueous environments have provided insights into their self-assembly and interaction with water molecules. For example, simulations of 2,4,6-trichlorophenol (B30397) in water have shown that these molecules can form lamellar structures, with the hydroxyl groups oriented towards the aqueous phase. pnas.org This behavior can influence their partitioning and transport in aquatic systems.

The interaction of organic pollutants with soil is a key factor in their environmental fate. MD simulations have been used to study the sorption of organic compounds, including chlorophenols, at the interface of water and polydimethylsiloxane (B3030410) (PDMS), which can serve as a surrogate for soil organic matter. nih.gov These simulations can predict partition coefficients and diffusion coefficients, offering a molecular-level understanding of how these compounds are retained in the soil. nih.gov

Furthermore, MD simulations have been employed to investigate the interaction of organic pollutants with specific soil components, such as soil organic matter (SOM) and clay minerals. nih.govmdpi.com These studies have shown that the strength of interaction depends on the chemical composition of the SOM and the properties of the pollutant, such as its polarity. nih.gov For instance, hydrophobic compounds tend to bind more strongly to hydrophobic functional groups within the SOM. nih.gov In the case of clay minerals like sepiolite, DFT calculations and MD simulations have revealed the importance of hydrogen bonding and steric effects in the adsorption of phenol (B47542) and para-chlorophenol. mdpi.com The presence of the chlorine atom in para-chlorophenol introduces steric hindrance and alters the electronic properties, leading to a different adsorption behavior compared to phenol. mdpi.com

MD simulations have also been used to explore the enzymatic degradation of chlorophenol derivatives. A study on the degradation of a 2-CH2NH2 substituted chlorophenol derivative by the enzyme laccase from white-rot fungi showed that the degradation was significantly enhanced in the presence of certain mediator compounds. nih.govresearchgate.net This highlights the potential of computational methods to aid in the design of bioremediation strategies.

Table 2: Key Interactions of Chlorophenols in Environmental Systems from MD Simulations

| Environmental Compartment | Key Interacting Components | Dominant Interaction Types |

| Water | Water molecules | Hydrogen bonding, van der Waals forces |

| Soil | Soil Organic Matter (SOM) | Hydrophobic interactions, hydrogen bonding |

| Clay Minerals | Hydrogen bonding, electrostatic interactions, van der Waals forces |

Structure-Activity Relationship (SAR) Modeling for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. jetjournal.us For 2,3,4,6-tetrachlorophenol, QSAR models can be used to predict key environmental parameters such as soil sorption, biodegradability, and toxicity, based on its molecular descriptors.

The soil sorption coefficient (Koc) is a critical parameter for assessing the mobility of organic compounds in the environment. QSAR models have been developed to predict the log Koc of substituted phenols and anilines using descriptors derived from DFT calculations. researchgate.net These models can incorporate various molecular properties to provide accurate predictions of how strongly a compound will bind to soil organic matter. jetjournal.usresearchgate.net

Biodegradability is another crucial aspect of the environmental fate of 2,3,4,6-tetrachlorophenol. QSAR models are increasingly being used to predict the readiness of chemicals to biodegrade. nih.goveuropa.eu These models can help to fill data gaps for compounds where experimental data is lacking and are encouraged for use in regulatory frameworks like REACH. nih.goveuropa.eu For chlorinated compounds, which are often resistant to degradation, specific QSAR models have been developed to predict their biodegradability, taking into account features like electrotopological descriptors and the relative positions of oxygen and chlorine atoms. chemrxiv.org

The toxicity of chlorophenols to various organisms is also a subject of QSAR modeling. Studies have developed QSARs for the toxicity of chlorophenols to aquatic organisms like earthworms, linking toxicity to the octanol/water partition coefficient (log Kow). documentsdelivered.com These models can help in predicting the potential ecological risk of 2,3,4,6-tetrachlorophenol.